(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one
Description
Its structure features a thiazol-4(5H)-one core substituted with a 2,3-dichlorophenylamino group at position 2 and a 3-methoxybenzylidene moiety at position 3. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-11-5-2-4-10(8-11)9-14-16(22)21-17(24-14)20-13-7-3-6-12(18)15(13)19/h2-9H,1H3,(H,20,21,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBDFQGGIYFCP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution, where 2,3-dichloroaniline reacts with the thiazole intermediate.
Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. For instance, thiazole derivatives have been synthesized and tested for their effectiveness against various bacterial strains and fungi. Studies have shown that modifications in the thiazole structure can enhance antimicrobial activity, making compounds like (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one promising candidates for further development in antimicrobial therapies .
Anticancer Properties
Thiazole derivatives are also explored for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that similar thiazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This suggests that (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one may possess similar properties, warranting further investigation into its anticancer mechanisms .
Neuroprotective Effects
The neuroprotective capabilities of thiazoles are of particular interest in the context of neurodegenerative diseases such as Alzheimer's. Compounds featuring thiazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The potential of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one to act as an AChE inhibitor could position it as a candidate for treating cognitive disorders .
In Vivo and In Vitro Studies
Comprehensive biological evaluations are crucial for understanding the efficacy and safety of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one. In vitro assays typically involve testing the compound against various cell lines to assess cytotoxicity and pharmacological activity. In vivo studies can provide insights into the compound's bioavailability and therapeutic potential in animal models .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of thiazole derivatives. By systematically modifying different parts of the (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one molecule, researchers can identify which structural features contribute most significantly to its biological activity.
Synthesis of Organic Materials
Thiazole derivatives like (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one are also being explored for their applications in organic electronics and materials science. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Mechanism of Action
The mechanism of action of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Example Analogues :
- 6j: (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (94% yield, MIC50 >100 µg/mL against M. tuberculosis H37Ra) .
- CAY10649 : (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (5-lipoxygenase inhibitor) .
- BABT derivatives: Tyrosinase inhibitors with benzylamino and dihydroxybenzylidene groups .
Antitubercular Activity
- Marginal activity: Compounds with 4-nitrophenylamino (6f, 6j) or 2-chlorobenzylidene (6j) groups showed MIC50 >100 µg/mL, suggesting bulky electron-withdrawing groups may hinder target binding .
Tyrosinase Inhibition
- BABT derivatives: (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (compound 8) exhibited 106-fold higher potency than kojic acid, highlighting the importance of hydroxyl and methoxy groups for hydrogen bonding .
Solubility and Physicochemical Properties
- 3-Methoxybenzylidene : The methoxy group in the target compound may enhance solubility compared to nitro or chloro substituents, as seen in analogues like 6h (4-fluorobenzylidene, 92% yield) .
Comparative Data Table
Biological Activity
The compound (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one
- Molecular Formula : CHClNOS
- Molecular Weight : 367.26 g/mol
The presence of the thiazole ring is critical for its biological properties, as this moiety has been associated with various pharmacological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating promising results:
The anticancer activity is attributed to the electron-donating groups on the phenyl ring and the structural features of the thiazole moiety, which enhance cytotoxicity against these cell lines.
Antimicrobial Activity
Thiazole compounds have also shown antibacterial and antifungal activities. Studies have indicated that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy. For instance, derivatives with halogen substitutions demonstrated increased activity against Gram-positive bacteria and drug-resistant fungi.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives reveals that specific substitutions on the thiazole ring significantly influence their biological activity:
- Chlorine Substitution : The presence of chlorine atoms at positions 2 and 3 of the phenyl ring enhances cytotoxicity.
- Methoxy Group : The methoxy group at position 3 of the benzylidene moiety contributes to increased solubility and bioavailability, resulting in improved anticancer effects.
Case Study 1: Anticancer Efficacy in A549 Cells
A study involving the treatment of A549 human lung cancer cells with the compound showed a reduction in cell viability by approximately 67.4% , indicating strong anticancer potential. This study emphasized the importance of the dichlorophenyl group in enhancing activity against lung cancer cells.
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models have demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The results suggest that further exploration into dosage optimization and delivery mechanisms could enhance therapeutic outcomes.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via a multi-step process involving:
- Step 1: Condensation of 2,3-dichloroaniline with thiourea derivatives to form the thiazol-4-one core .
- Step 2: Knoevenagel condensation with 3-methoxybenzaldehyde under basic conditions (e.g., NaOAc in acetic acid) to introduce the benzylidene group .
Optimization strategies include: - Varying solvent systems (e.g., ethanol vs. glacial acetic acid) and reflux durations (1–7 days) to improve yields (36–93%) .
- Using catalysts like triethylamine or sodium acetate to enhance regioselectivity .
- Monitoring reaction progress via TLC and adjusting stoichiometric ratios of aldehydes and thiazolidinone precursors .
Structural Confirmation and Stereochemical Analysis
Q: What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound? A: Key methods include:
- 1H NMR: Identification of the vinylidene proton (δ ~7.6–7.7 ppm) as a singlet, confirming the Z-isomer due to restricted rotation .
- 13C NMR and IR: Detection of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Definitive confirmation of stereochemistry and crystal packing .
Initial Biological Screening
Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays aligned with its structural analogs:
- Tyrosinase Inhibition: Measure IC50 via spectrophotometric analysis of L-DOPA oxidation, as seen in benzylidene-thiazolidinone derivatives .
- Antioxidant Activity: DPPH radical scavenging assays to quantify free radical neutralization .
- Anticancer Screening: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with comparisons to cisplatin .
Advanced SAR Studies
Q: How do substituents on the phenyl rings influence bioactivity, and what systematic modifications are advised for SAR exploration? A: Key SAR insights from related compounds:
- 2,3-Dichlorophenyl Group: Enhances hydrophobic interactions with target proteins (e.g., tyrosinase) .
- 3-Methoxybenzylidene: Electron-donating methoxy groups improve antioxidant capacity via resonance stabilization .
Methodological Approach: - Synthesize analogs with halogens (F, Cl), alkyl, or nitro groups on the benzylidene or aniline moieties .
- Compare IC50 values across derivatives to map substituent effects on potency .
Mechanistic Insights and Target Engagement
Q: What computational and experimental strategies can elucidate the compound’s mechanism of action? A:
- Molecular Docking: Simulate binding to tyrosinase (PDB: 2Y9X) or cancer targets (e.g., EGFR) using AutoDock Vina .
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species in treated cells .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities across studies? A: Common sources of contradictions and solutions:
- Tautomerism: Use NMR titration or dynamic HPLC to identify coexisting amine/imine forms (e.g., 50:50 ratios in some thiazolones) .
- Cell Line Variability: Standardize assays using ATCC-certified lines and replicate conditions from high-impact studies .
- Solubility Issues: Pre-treat compounds with DMSO or cyclodextrin carriers to ensure consistent bioavailability .
Dynamic Stereochemistry and Tautomerism
Q: How does the Z/E isomerization or tautomeric equilibrium impact biological data interpretation? A:
- Isomerization: Monitor via variable-temperature NMR to detect shifts in vinylidene proton signals .
- Tautomerism: Employ DFT calculations (e.g., Gaussian 09) to predict energy barriers between tautomers .
- Bioactivity Correlation: Compare purified Z and E isomers in bioassays to isolate stereochemical effects .
Comparative Studies with Analogous Scaffolds
Q: How does this compound’s activity compare to structurally related thiazolidinones or triazoles? A:
- Thiazolidinones: Generally show stronger tyrosinase inhibition than triazoles due to thione-mediated metal chelation .
- Triazole Hybrids: Exhibit enhanced antifungal activity but lower solubility .
Data Table Example:
| Scaffold | Tyrosinase IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| Thiazol-4-one | 12.3 ± 1.2 | 8.7 ± 0.9 (MCF-7) |
| Triazole-thiazole | 45.6 ± 3.1 | 22.4 ± 2.1 (HeLa) |
| Data adapted from |
Scaling-Up Synthesis for In Vivo Studies
Q: What steps are critical for scaling up synthesis while maintaining purity and stereochemical integrity? A:
- Process Optimization: Use flow chemistry for controlled Knoevenagel condensation, reducing side products .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Quality Control: Validate batches via HPLC (C18 column, λ = 254 nm) and chiral GC for enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
